molecular formula C26H21ClN4 B2947223 N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-00-4

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2947223
M. Wt: 424.93
InChI Key: HZZPSFIESLILTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrrolo[2,3-d]pyrimidin is a type of heterocyclic compound that contains a pyrrole ring fused with a pyrimidine ring1. The molecular structures of similar derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)2.



Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization3.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds can be complex. For example, the conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines3.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental)2.


Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structural frameworks, such as various pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized through diverse chemical reactions, highlighting the versatility and interest in this class of molecules. For instance, a facile synthesis approach has been developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing the methodological advancements in accessing such compounds, which are valuable for further biological evaluation (Bommeraa et al., 2019).

Biological Activities and Applications

Anticancer Activity : Some derivatives structurally related to pyrrolo[2,3-d]pyrimidine have shown moderate anticancer activities, suggesting their potential as therapeutic agents. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have demonstrated promising antidepressant and nootropic agents, indicating the central nervous system (CNS) activity of such compounds (Thomas et al., 2016).

Antimicrobial Activity : The antimicrobial potential of compounds within this chemical class has also been explored, with some demonstrating effectiveness against various microbial strains. This underlines the importance of these compounds in developing new antimicrobial agents (Guna and Purohit, 2012).

Enzyme Inhibition : Specific pyrrolo[2,3-d]pyrimidine derivatives have been investigated as enzyme inhibitors, showing selective inhibition towards targeted enzymes. This is crucial for understanding disease mechanisms and developing therapeutic agents (Wunder et al., 2005).

Safety And Hazards

I couldn’t find specific safety and hazard information for your compound. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The development of new compounds with novel modes of action is crucial in combating diseases like cancer and microbial infections2. Further research and development in this area could lead to the discovery of new effective treatments.


Please note that this information is based on similar compounds and may not directly apply to “N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine”. For accurate information, specific studies on this compound would be required.


properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c1-18-11-13-21(14-12-18)31-16-22(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-20-9-5-6-10-23(20)27/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZPSFIESLILTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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